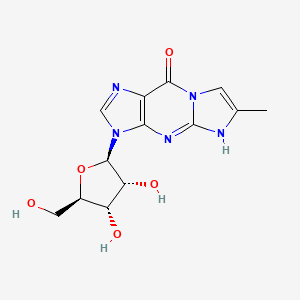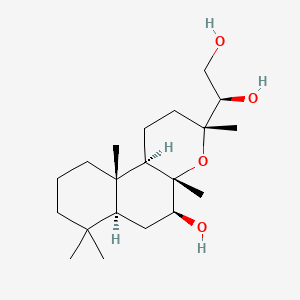
Borjatriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Discovery and Chemical Structure
Borjatriol, a diterpene isolated from Sideritis mugronensis in Borja, was first described in 1973. Its structure, identified as 6S, 14R, 15-trihydroxy-8α,13-epoxy-labdane, is a derivative of manoyl oxide. This discovery laid the groundwork for further exploration of its potential applications (Rodriguez & Valverde, 1973).
Anti-inflammatory Activity
A notable application of borjatriol is its anti-inflammatory properties. Research conducted in 1984 demonstrated its efficacy in inhibiting granuloma weight and serum lysozyme activity in a dose-dependent manner. This study utilized the cotton pellet-granuloma assay, distinguishing borjatriol's effects from those of irritants like carrageenan (Villar, Salom, & Alcaraz, 1984).
properties
CAS RN |
52591-03-4 |
|---|---|
Product Name |
Borjatriol |
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(1R)-1-[(3R,4aS,5S,6aS,10aS,10bR)-5-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H36O4/c1-17(2)8-6-9-18(3)13-7-10-19(4,16(23)12-21)24-20(13,5)15(22)11-14(17)18/h13-16,21-23H,6-12H2,1-5H3/t13-,14+,15+,16-,18-,19-,20+/m1/s1 |
InChI Key |
YWTBYYFVZRIQQE-OCDWHGDGSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1C[C@@H]([C@@]3([C@@H]2CC[C@](O3)(C)[C@@H](CO)O)C)O)(C)C |
SMILES |
CC1(CCCC2(C1CC(C3(C2CCC(O3)(C)C(CO)O)C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C3(C2CCC(O3)(C)C(CO)O)C)O)C)C |
synonyms |
7,14,15,-trihydroxy-13-epoxy-labdane 7,14,15,-trihydroxy-13-epoxylabdane borjatriol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



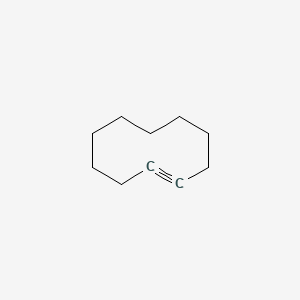
![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)
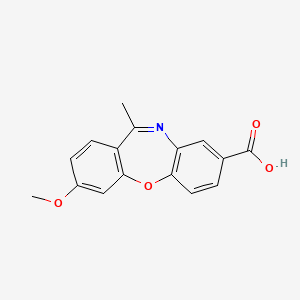
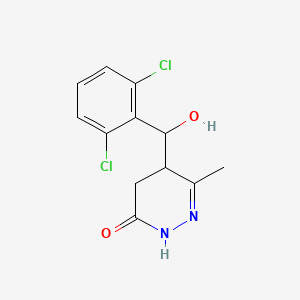
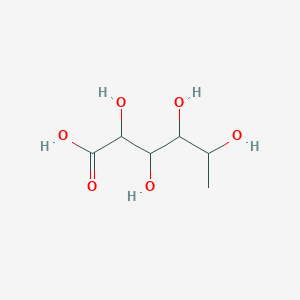
![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)
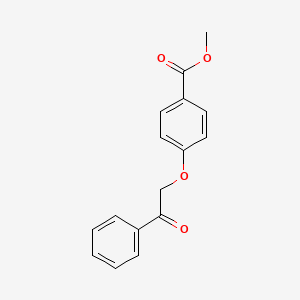
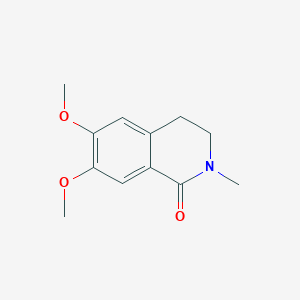
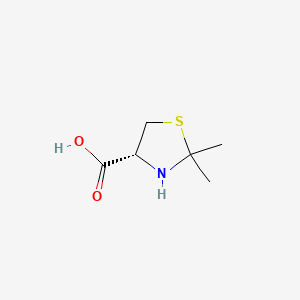
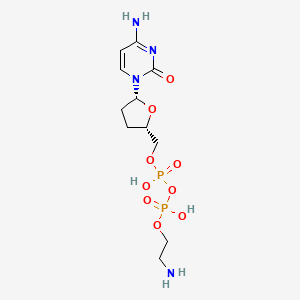
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
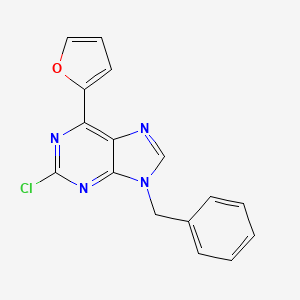
![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
